1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(Piperidin-4-yl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a modular approach utilizing photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the creation of new building blocks that can be further derivatized through numerous transformations . This approach is advantageous as it opens up access to sp3-rich chemical space, which is valuable for developing bio-active compounds .
Chemical Reactions Analysis
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: The compound’s potential bioactivity suggests it could be used in drug discovery and development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes.
Comparison with Similar Compounds
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane. While all these compounds share a bicyclic framework, this compound is unique due to its specific substitution pattern and the presence of a piperidine ring
Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.2]octane
- Bicyclo[2.2.1]heptane
These compounds, while structurally related, differ in their chemical reactivity and applications, highlighting the versatility and specificity of this compound in scientific research.
Biological Activity
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid, also known as hydrochloride salt with CAS number 2193060-76-1, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.1.1]hexane core structure with a piperidine moiety and a carboxylic acid functional group. Its molecular formula is C12H20ClNO with a molecular weight of approximately 245.75 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀ClNO |
Molecular Weight | 245.75 g/mol |
CAS Number | 2193060-76-1 |
Purity | 95% |
Research indicates that this compound acts primarily as an androgen receptor (AR) degradation enhancer . This mechanism is crucial in the treatment of conditions related to androgen signaling, such as prostate cancer.
Androgen Receptor Modulation
The compound has been shown to promote the degradation of the androgen receptor in various preclinical models, suggesting its potential utility in therapies aimed at androgen-dependent diseases. Studies have demonstrated that compounds similar to this can inhibit AR signaling pathways effectively, leading to reduced cell proliferation in prostate cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on AR activity:
- Cell Proliferation Assays : The compound has been tested in prostate cancer cell lines (e.g., LNCaP) where it showed reduced proliferation rates compared to control groups.
- AR Degradation Assays : Quantitative analyses have indicated that treatment with this compound leads to a marked increase in AR degradation rates.
In Vivo Studies
In vivo studies using animal models have further supported the findings from in vitro experiments:
- Tumor Growth Inhibition : Animal models treated with this compound showed a significant reduction in tumor size compared to untreated controls.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Prostate Cancer Model :
- A study involving castrated male mice demonstrated that administration of this compound resulted in significant tumor regression and prolonged survival rates compared to placebo-treated groups.
-
Pharmacokinetics :
- Research on the pharmacokinetic profile indicated favorable absorption characteristics, with adequate blood-brain barrier penetration, making it a candidate for central nervous system applications.
Safety and Toxicology
While specific toxicological data on this compound is limited, general safety assessments suggest that compounds within this class exhibit manageable toxicity profiles at therapeutic doses.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9/h8-10,13H,1-7H2,(H,14,15) |
InChI Key |
WAJWHBWNTOHTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3CCNCC3 |
Origin of Product |
United States |
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